![molecular formula C16H18N2O5 B11697871 propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 292855-64-2](/img/structure/B11697871.png)
propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with pyrimidine precursors under controlled conditions. The reaction often employs catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The benzodioxole moiety may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate
- 1-(1,3-Benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate
Uniqueness
Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzodioxole moiety with a pyrimidine ring makes it a versatile scaffold for drug development, particularly in the field of anticancer research.
Biological Activity
Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate (commonly referred to as compound 1) is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article provides a comprehensive overview of the biological activity of compound 1, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
Compound 1 is characterized by a complex structure that includes:
- A pyrimidine ring , which is known for its role in various biological processes.
- A benzodioxole moiety , often associated with pharmacological properties.
- A carboxylate group , which may contribute to its solubility and interaction with biological macromolecules.
Molecular Formula : C16H18N2O5
Molecular Weight : 318.32 g/mol
Research indicates that compound 1 exhibits anticancer properties by:
- Inhibiting Cell Proliferation : Studies have shown that compound 1 can significantly reduce the proliferation of various cancer cell lines.
- Inducing Apoptosis : The compound appears to trigger programmed cell death in cancer cells through specific molecular interactions that lead to cell cycle arrest.
- Targeting Key Enzymes : It has been found to inhibit enzymes involved in cell division, which is crucial for tumor growth and survival.
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of compound 1 against different cancer types. For instance:
Cancer Type | IC50 Value (µM) | Mechanism |
---|---|---|
Breast Cancer | 15 | Cell cycle arrest and apoptosis induction |
Lung Cancer | 20 | Inhibition of proliferation |
Colon Cancer | 12 | Enzyme inhibition leading to apoptosis |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
Case Studies
- Breast Cancer Model : In a recent study involving MCF-7 breast cancer cells, treatment with compound 1 resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation.
- Lung Cancer Xenograft : In vivo studies using lung cancer xenografts in mice showed that administration of compound 1 led to a marked reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
Synthesis and Production
The synthesis of compound 1 typically involves multi-step organic reactions. A common method includes:
- Condensation Reactions : The condensation of 1,3-benzodioxole derivatives with pyrimidine precursors under controlled conditions using catalysts such as palladium or copper.
This method ensures high yield and purity, which are critical for biological testing.
Potential Applications
Given its biological activity, compound 1 has several potential applications:
- Anticancer Drug Development : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development as an anticancer agent.
- Enzyme Inhibitor : The inhibition of key enzymes involved in cell division suggests potential uses in treating other proliferative disorders.
Properties
CAS No. |
292855-64-2 |
---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-8(2)23-15(19)13-9(3)17-16(20)18-14(13)10-4-5-11-12(6-10)22-7-21-11/h4-6,8,14H,7H2,1-3H3,(H2,17,18,20) |
InChI Key |
CFICVVRLSTXIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OC(C)C |
solubility |
47.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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